4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Description
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (referred to herein as the cyclohexylmethyl derivative) is a synthetic quinolinecarboxylic acid derivative designed through bioisosteric replacement strategies. This compound belongs to the broader class of 4-R-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are studied for their analgesic and anti-inflammatory properties . The cyclohexylmethyl group replaces the benzyl moiety in the parent compound, 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e), to optimize physicochemical and pharmacological profiles while retaining or enhancing biological activity . Its synthesis involves the reaction of cyclohexylmethylamine with 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under ethanol reflux .
Properties
IUPAC Name |
4-(cyclohexylmethylamino)-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16-14(17(21)22)15(12-8-4-5-9-13(12)19-16)18-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,21,22)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQSIUCVQIRBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C(=O)NC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexylmethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Core
Reagents: Aniline, glycerol, sulfuric acid
Conditions: Reflux at high temperature
Product: Quinoline
Chemical Reactions Analysis
Types of Reactions
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
Scientific Research Applications
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclohexylmethyl derivative is structurally and functionally compared to three categories of analogs:
4-Benzylamino Derivatives (e.g., compound 20e)
4-(Hetarylmethyl)amino Derivatives (e.g., pyridylmethyl, thiophenemethyl)
Substituted 4-Hydroxyquinoline-3-carboxylic Acids (e.g., brominated or methoxy-substituted derivatives)
Key Structural and Functional Differences
| Compound Class | Substituent (R) | Physicochemical Properties | Analgesic Activity | Stability/Metabolism |
|---|---|---|---|---|
| Cyclohexylmethyl derivative | Cyclohexylmethyl (non-aromatic) | Higher lipophilicity (logP) | Moderate activity | Improved metabolic stability |
| 4-Benzylamino (20e) | Benzyl (aromatic) | Moderate lipophilicity | High baseline activity | Prone to oxidative metabolism |
| Hetarylmethyl derivatives | Pyridylmethyl, thiophenemethyl | Variable solubility/pKa | Enhanced activity vs. benzyl | Heterocycle-specific metabolism |
| 6-Bromo derivatives | Bromine at position 6 | Increased acidity (electron-withdrawing) | Highest potency (e.g., 17l > Tramadol) | Potential halogen-related toxicity |
Detailed Analysis
Bioisosteric Replacement and Activity The cyclohexylmethyl group replaces the benzyl ring in 20e, retaining the methylene linker but introducing a non-aromatic, bulky substituent. Compared to 6-bromo derivatives (e.g., 17l), which demonstrate superior analgesic potency, the cyclohexylmethyl derivative lacks electron-withdrawing substituents that enhance acidity and receptor binding .
This contrasts with hetarylmethyl derivatives, where heterocycles like pyridine balance lipophilicity and solubility . Acidic properties: The carboxylic acid at position 3 is critical for activity. Substitutions like bromine at position 6 lower the pKa of the carboxylic acid, enhancing ionization and bioavailability . The cyclohexylmethyl group has minimal electronic effects on the acid moiety, resulting in a pKa closer to the parent compound 20e .
Unlike brominated derivatives, the cyclohexylmethyl group avoids halogen-associated risks (e.g., bioaccumulation) but may introduce steric hindrance in metabolic pathways .
Research Findings
- Synthesis and Optimization : The cyclohexylmethyl derivative was synthesized alongside hetarylmethyl analogs to explore bioisosteric replacements. While hetarylmethyl derivatives showed superior activity, the cyclohexylmethyl analog provided insights into the role of aromaticity in analgesic efficacy .
- Pharmacological Screening : In acetic acid writhing tests, the cyclohexylmethyl derivative exhibited 40–60% of the activity of 20e, whereas pyridylmethyl analogs achieved 70–90% .
- Comparative NMR Studies : The cyclohexyl group caused distinct upfield shifts in ¹H-NMR spectra compared to aromatic substituents, reflecting its electron-donating and steric effects .
Biological Activity
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound that belongs to the class of 2-oxo-1,2-dihydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available precursors such as ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The compound is characterized by its unique structural features, which include a cyclohexylmethyl group and a carboxylic acid functional group.
Antibacterial Activity
Research has shown that derivatives of 2-oxo-1,2-dihydroquinoline possess significant antibacterial properties. For instance, studies have reported moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating their potential as antibacterial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | P. aeruginosa | TBD |
Antiviral Activity
The antiviral potential of this compound has been explored in the context of HIV research. Derivatives similar to 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline have been evaluated for their ability to inhibit HIV integrase activity. Docking studies suggest that these compounds can effectively bind to the active site of the integrase enzyme, potentially blocking viral replication.
Case Studies
- Study on Antibacterial Properties : A recent study synthesized several analogs of 2-oxo-1,2-dihydroquinoline and evaluated their antibacterial activity against clinical isolates. The results indicated that certain modifications to the structure enhanced antibacterial efficacy.
- HIV Integrase Inhibition : Another study focused on the design and synthesis of compounds based on the 4-hydroxyquinoline scaffold. The results showed that some derivatives exhibited significant anti-HIV activity with low cytotoxicity, highlighting the therapeutic potential of this class of compounds.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies provide insights into how structural modifications can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
